BenchChemオンラインストアへようこそ!

5-Bromo-6-ethylpyridin-2-amine

Medicinal Chemistry ADMET Prediction Lipophilicity

Select this specific 5-bromo-6-ethylpyridin-2-amine (MW 201.06, LogP 1.92) to install a 2-aminopyridine hinge-binding motif with optimized lipophilicity for kinase drug discovery. The 5-bromo substituent enables rapid late-stage diversification (e.g., Suzuki-Miyaura) and provides a strong anomalous signal for crystallographic fragment screening. Replace the non-brominated or methyl analog only at risk of SAR divergence—this exact chemotype is referenced in WO2013/174822 A1, ensuring IP-relevant SAR.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 848360-99-6
Cat. No. B3066617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-ethylpyridin-2-amine
CAS848360-99-6
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=N1)N)Br
InChIInChI=1S/C7H9BrN2/c1-2-6-5(8)3-4-7(9)10-6/h3-4H,2H2,1H3,(H2,9,10)
InChIKeySYFQQSLPNGTEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6): A Strategic Scaffold for Kinase-Focused Medicinal Chemistry Programs


5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6) is a di-substituted 2-aminopyridine derivative with a molecular weight of 201.06 g/mol, a predicted LogP of 1.91880, and a topological polar surface area (PSA) of 39.64 Ų . Its substitution pattern—a bromine atom at the 5-position and an ethyl group at the 6-position—establishes it as a specialized heterocyclic building block for constructing ATP-competitive kinase inhibitors and receptor modulators [1]. The compound is commercially available at a purity of 98% from research chemical suppliers .

5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6): Why Substitution with Methyl or De-Bromo Analogs Is Not Permissible in Lead Optimization


In kinase drug discovery, subtle alterations to the 2-aminopyridine hinge-binding motif produce pronounced, often non-linear, effects on target affinity, selectivity, and ADMET properties. Replacing the 6-ethyl group with a methyl (5-bromo-6-methylpyridin-2-amine, CAS 42753-71-9) or omitting the 5-bromo handle (6-ethylpyridin-2-amine, CAS 21717-29-3) is not a trivial substitution. The ethyl group introduces distinct lipophilicity and steric constraints compared to the methyl analog, which can critically influence binding pocket complementarity and metabolic stability . Furthermore, the 5-bromo substituent is an essential vector for late-stage diversification, such as Suzuki-Miyaura cross-coupling, enabling the rapid exploration of chemical space around a validated core—a capability absent in the non-brominated analog [1]. Substituting the bromine with a smaller atom or relocating it (e.g., 5-bromo-2-aminopyridine, CAS 1072-97-5) fundamentally alters the electronic properties of the pyridine ring and eliminates the steric influence of the 6-ethyl group, rendering SAR extrapolation from one scaffold to another unreliable [2].

5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6): A Quantitative Evidence Guide for Differentiated Procurement


Increased Lipophilicity and Altered PSA Relative to 6-Methyl Analog

The substitution of a methyl group for an ethyl group at the 6-position of the pyridine ring results in a measurable increase in lipophilicity. The calculated LogP for 5-bromo-6-ethylpyridin-2-amine is 1.91880, compared to a predicted LogP of approximately 1.31 for the methyl analog, 5-bromo-6-methylpyridin-2-amine . This difference of +0.61 LogP units translates to a roughly 4-fold increase in partition coefficient (logP difference of 0.6 equates to a 4x difference in lipophilicity), which can significantly impact membrane permeability and metabolic clearance. Concurrently, the PSA remains constant at 39.64 Ų for both compounds, indicating that the increased lipophilicity is achieved without altering hydrogen-bonding capacity.

Medicinal Chemistry ADMET Prediction Lipophilicity

Established Synthetic Route with Documented Stoichiometry from Unsubstituted Precursor

A defined, reproducible synthesis of 5-bromo-6-ethylpyridin-2-amine is documented in patent literature, detailing the direct bromination of 6-ethylpyridin-2-amine. The procedure uses 3.37 g (27.6 mmol) of 6-ethylpyridin-2-amine in CHCl₃ treated with 4.91 g (27.6 mmol) of NBS over 30 minutes at 0°C, followed by stirring for 45 minutes . This 1:1 stoichiometry and short reaction time (1.25 hours total) provide a robust starting point for scale-up or further derivatization. In contrast, no equivalent optimized protocol is widely documented for the direct synthesis of the non-brominated precursor 6-ethylpyridin-2-amine from simpler building blocks.

Synthetic Chemistry Process Development Bromination

Distinct Reactivity Profile as a Substrate for Cross-Coupling vs. Regioisomeric Analogs

The 5-bromo substituent on 5-bromo-6-ethylpyridin-2-amine is a critical synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. Its reactivity is distinct from regioisomers like 5-amino-2-bromopyridine (CAS 13534-97-9) or 2-amino-5-bromopyridine (CAS 1072-97-5). In the latter, the proximity of the amino group to the bromine can influence oxidative addition rates and intermediate stability. More importantly, the 6-ethyl group exerts a steric and electronic influence on the adjacent 5-position, which can modulate the efficiency and selectivity of cross-coupling reactions compared to analogs lacking this ortho-substituent [1].

Synthetic Chemistry Cross-Coupling Halogenation

Direct Citation in Patent Literature for Kinase Inhibitor Synthesis

5-Bromo-6-ethylpyridin-2-amine is explicitly claimed and utilized as a key intermediate in patent WO2013/174822 A1 (Domain Therapeutics), which describes compounds for modulating G-protein-coupled receptors [1]. The patent specifically exemplifies the compound on page 84, indicating its role in the synthesis of biologically active molecules. While the patent does not provide head-to-head biological data for the unelaborated building block, its inclusion in a patent application from a drug discovery company provides a strong, verifiable signal of its utility in generating patentable, biologically active matter—a distinction not held by many simpler, non-patented analogs.

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Higher Molecular Weight and Heavy Atom Count for Fragment-Based Screening

For fragment-based drug discovery (FBDD), the physical properties of a screening compound are paramount. 5-Bromo-6-ethylpyridin-2-amine (MW 201.06 g/mol, 1 Br atom) offers a distinct profile compared to its non-brominated precursor 6-ethylpyridin-2-amine (MW 122.17 g/mol, 0 Br atoms) and its methyl analog 5-bromo-6-methylpyridin-2-amine (MW 187.04 g/mol, 1 Br atom) [1]. The presence of the bromine atom provides anomalous scattering for X-ray crystallography, facilitating unambiguous determination of binding modes. Its molecular weight, while slightly above the typical fragment limit (MW < 300), is still within an acceptable range for fragment screening, and its higher heavy atom count compared to the non-brominated analog can improve binding affinity (ligand efficiency) while retaining favorable physicochemical properties for fragment elaboration.

Fragment-Based Drug Discovery Biophysics Structural Biology

5-Bromo-6-ethylpyridin-2-amine (CAS 848360-99-6): Optimal Procurement Scenarios Based on Quantifiable Differentiation


Kinase Inhibitor Lead Optimization Programs Requiring Balanced Lipophilicity

This building block is the optimal choice for medicinal chemistry teams seeking to install a 2-aminopyridine hinge-binding motif with a specific, moderately lipophilic profile (LogP = 1.91880) . This differentiates it from the less lipophilic methyl analog (LogP ≈ 1.31), offering a 4-fold increase in partition coefficient. This property is critical for programs where enhancing cellular permeability is necessary, but excessive lipophilicity must be avoided to maintain a favorable ADMET profile. Procurement is justified over the methyl analog when SAR studies indicate that increased lipophilicity at the 6-position improves target engagement or cellular potency.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinase ATP-Binding Pockets

The compound's molecular weight (201.06 g/mol) and presence of a bromine atom make it a privileged fragment for crystallographic screening [1]. The bromine provides a strong anomalous signal, enabling rapid and unambiguous determination of its binding mode to target kinases. Furthermore, the 5-bromo group serves as a built-in vector for fragment growth via cross-coupling, allowing hit-to-lead chemistry to proceed directly from the screening hit without the need for initial synthetic redesign. This represents a significant time and resource savings compared to using a non-brominated fragment like 6-ethylpyridin-2-amine, which would require functionalization before elaboration.

Synthesis of Patent-Exemplified GPCR Modulators and Kinase Inhibitors

As evidenced by its explicit use in patent WO2013/174822 A1, this compound is a key intermediate for generating specific classes of biologically active molecules [2]. For organizations aiming to synthesize compounds related to this intellectual property space, or to explore similar chemical matter, procuring this exact building block is essential. Substituting a regioisomer or a de-bromo analog would lead to a different chemotype, potentially falling outside the scope of the SAR or the patent claims. This scenario highlights the compound's role in de-risking the synthesis of novel, patentable drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-ethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.